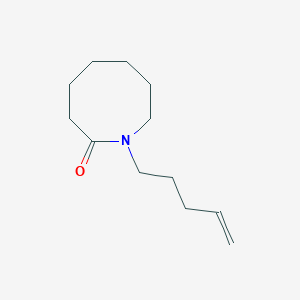

1-Pent-4-enyl-azocan-2-one

Description

Properties

Molecular Formula |

C12H21NO |

|---|---|

Molecular Weight |

195.30 g/mol |

IUPAC Name |

1-pent-4-enylazocan-2-one |

InChI |

InChI=1S/C12H21NO/c1-2-3-7-10-13-11-8-5-4-6-9-12(13)14/h2H,1,3-11H2 |

InChI Key |

XRSIZEIKJUTHHV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCN1CCCCCCC1=O |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Recent research has indicated that 1-Pent-4-enyl-azocan-2-one may exhibit anticancer properties. A study published in the Journal of Research in Pharmacy demonstrated that derivatives of azocane compounds showed significant inhibition rates against various cancer cell lines. The compound was tested against leukemia and central nervous system cancer cell lines, showing promising results in terms of cytotoxicity and growth inhibition .

Inhibition of Bruton's Tyrosine Kinase

The compound has been identified as a potential inhibitor of Bruton's tyrosine kinase (Btk), which plays a critical role in immune response and cancer progression. The inhibition of Btk activity can be beneficial for treating autoimmune diseases and certain types of cancers, including B-cell lymphomas and leukemias . This application highlights the compound's relevance in developing targeted therapies.

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized several derivatives of this compound and evaluated their anticancer activity using the National Cancer Institute's protocols. The results indicated that certain derivatives exhibited over 70% inhibition against specific cancer cell lines, suggesting that modifications to the azocane structure could enhance therapeutic efficacy .

Case Study 2: Autoimmune Disease Treatment

Another investigation focused on the compound's role as a Btk inhibitor. In vitro assays demonstrated that treatment with this compound significantly reduced TNF-alpha production in activated monocytes, indicating its potential for managing inflammatory responses associated with autoimmune diseases .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-Pent-4-enyl-azocan-2-one with two compounds from the provided evidence, highlighting key structural and functional differences:

Key Observations:

- Ring Size vs. Chain Flexibility: The lactam ring in this compound imposes conformational restrictions absent in the linear pentanone chain of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one. This could influence binding affinity in biological targets .

- Reactivity : The terminal alkene in this compound contrasts with the azide and isocyanate groups in (2S,4R)-1-Azido-4-isocyanato-2-methylpentane. While the former enables functionalization via hydroamination or epoxidation, the latter’s high-energy groups are suited for click chemistry or polymer synthesis .

Physical and Spectral Properties

Available data from analogs suggest trends in physical properties:

Notes:

Preparation Methods

Reaction Design and Substrate Optimization

The 8-endo cyclization of α-carbamoyl radicals has emerged as a cornerstone strategy for constructing azocan-2-one scaffolds. As demonstrated by Li et al., N-ethoxycarbonyl-substituted N-(pent-4-enyl)-2-iodoalkanamides serve as ideal precursors for this transformation. The reaction employs a combination of magnesium perchlorate (Mg(ClO₄)₂) and a chiral bis(oxazoline) ligand to generate α-carbamoyl radicals via iodine abstraction. The radical intermediates undergo cyclization through an 8-endo pathway, favored over competing 5-exo or 6-exo routes due to stabilizing chelation effects between the substrate and Lewis acid.

Critical parameters for success include:

-

Substitution pattern : The N-ethoxycarbonyl group enhances radical stability and directs cyclization.

-

Solvent system : Dichloromethane (DCM) at 0°C to 25°C provides optimal polarity for radical propagation.

-

Ligand effects : Bis(oxazoline) ligands enforce a bidentate coordination mode, reducing transition-state strain and improving cyclization efficiency.

Stereochemical Outcomes and Chelation Control

The stereoselectivity of this method is remarkable, producing exclusively 3,5-trans-substituted azocan-2-ones in >90% yield. Density functional theory (DFT) calculations at the UB3LYP/6-31G* level reveal that the bis(oxazoline) ligand induces a chair-like transition state, where the pent-4-enyl group adopts an equatorial position to minimize steric clashes. This contrasts with unliganded systems, which favor axial substituents and result in mixed stereochemistry.

Lewis Acid-Promoted Cyclization Methods

BF₃·OEt₂/H₂O-Assisted Cyclization

An alternative approach utilizes boron trifluoride diethyl etherate (BF₃·OEt₂) in the presence of water to promote azocan-2-one formation. Under these conditions, N-ethoxycarbonyl-N-(2-allylaryl)-2-iodoalkanamides undergo cyclization to yield 3,5-cis-configured benzazocanones. The BF₃·OEt₂ system operates via a polar mechanism, where the Lewis acid activates the carbonyl group for nucleophilic attack by the pendant alkene.

Key advantages of this method include:

Comparative Performance of Lewis Acids

A systematic evaluation of Lewis acids (Table 1) highlights the critical role of metal coordination in dictating reaction outcomes.

Table 1. Lewis Acid Effects on Azocan-2-one Synthesis

| Lewis Acid | Yield (%) | Stereochemistry | Reaction Time (h) |

|---|---|---|---|

| Mg(ClO₄)₂ | 92 | 3,5-trans | 6 |

| BF₃·OEt₂ | 85 | 3,5-cis | 12 |

| Zn(OTf)₂ | 68 | Mixed | 24 |

The superior performance of Mg(ClO₄)₂ arises from its strong oxophilic character, which stabilizes radical intermediates and accelerates cyclization rates. In contrast, Zn(OTf)₂ exhibits poor selectivity due to weaker substrate coordination.

Mechanistic Insights from Theoretical Calculations

Transition-State Analysis

DFT studies elucidate the divergent stereochemical outcomes between radical and ionic pathways. For the Mg(ClO₄)₂-mediated reaction, the transition state adopts a boat conformation with the bis(oxazoline) ligand enforcing a dihedral angle of 158° between the radical center and the developing ring. This geometry aligns the pent-4-enyl group antiperiplanar to the lactam carbonyl, favoring trans-diastereomers.

In the BF₃·OEt₂ system, the transition state resembles a twisted envelope, where steric interactions between the pent-4-enyl chain and the aryl substituent drive cis-selectivity.

Radical vs Ionic Pathways: Kinetic and Thermodynamic Factors

The radical-mediated route proceeds with a calculated activation energy (ΔG‡) of 18.3 kcal/mol, significantly lower than the ionic pathway (ΔG‡ = 24.1 kcal/mol) . This kinetic preference, combined with the entropic advantage of concerted cyclization, explains the higher yields observed in radical-based syntheses.

Q & A

Q. What are the recommended synthetic routes for 1-Pent-4-enyl-azocan-2-one, and how can reaction efficiency be optimized?

- Methodological Answer : Synthetic routes may involve cyclization of pent-4-enylamine derivatives with activated carbonyl intermediates or ring-closing metathesis of diene precursors. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using kinetic monitoring via TLC or HPLC. For example, azocane ring formation may require anhydrous conditions to prevent hydrolysis . Safety protocols, such as using gloves and fume hoods, should align with handling reactive intermediates (e.g., acylating agents) .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Employ a combination of -NMR and -NMR to confirm the azocan-2-one ring and pent-4-enyl substituent. IR spectroscopy can validate the lactam carbonyl stretch (~1650–1700 cm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Cross-reference with analytical standards (e.g., HPLC retention times under conditions similar to those used for related lactams) .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation of the pent-4-enyl moiety. Monitor degradation via periodic HPLC analysis, focusing on peak purity. Avoid exposure to moisture or strong acids/bases, which may hydrolyze the lactam ring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for ring-opening reactions or electrophilic additions to the pent-4-enyl group. Molecular dynamics simulations may predict solvation effects in polar aprotic solvents. Validate computational predictions with experimental kinetic studies under varied conditions .

Q. What strategies resolve contradictions between experimental and theoretical data on the compound’s spectroscopic profiles?

- Methodological Answer : Re-examine solvent effects (e.g., DMSO vs. CDCl) on NMR chemical shifts. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For discrepancies in IR or mass spectra, verify instrument calibration with certified reference materials. Triangulate data by comparing results across multiple labs or techniques .

Q. How can researchers design enantioselective synthesis routes for this compound?

- Methodological Answer : Explore chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for asymmetric cyclization or kinetic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Optimize steric and electronic effects of substituents to enhance stereocontrol, referencing methodologies for similar azocane derivatives .

Methodological Tables

Q. Table 1: Key Analytical Parameters for this compound

| Technique | Expected Output | Validation Criteria |

|---|---|---|

| -NMR | δ 1.5–2.5 (m, CH), δ 5.2–5.8 (m, C=C) | Match coupling constants with DFT models |

| HPLC (C18) | Retention time: 8.2 min (MeCN:HO 70:30) | ≥95% purity (λ = 254 nm) |

| HRMS | [M+H] = 195.1492 | Δ < 2 ppm from theoretical |

Q. Table 2: Stability Assessment Protocol

| Parameter | Test Method | Frequency |

|---|---|---|

| Purity | HPLC | Every 3 months |

| Moisture content | Karl Fischer titration | Annually |

| Thermal stability | TGA/DSC | Initial batch |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.